
A Comparative Guide to the Structure-Activity
Relationship of Conopressin G Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Conopressin G

Cat. No.: B046012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Conopressin G and its analogs, focusing

on their structure-activity relationships (SAR). The information presented herein is intended to

facilitate further research and development of novel therapeutics targeting the

vasopressin/oxytocin family of receptors. All quantitative data is summarized in structured

tables, and detailed experimental methodologies for key assays are provided. Visual diagrams

generated using Graphviz are included to illustrate signaling pathways, experimental

workflows, and the logical relationships between structure and activity.

Introduction to Conopressin G
Conopressin G is a nonapeptide first isolated from the venom of the marine cone snail Conus

geographus. It belongs to the vasopressin/oxytocin superfamily of neuropeptides and exhibits a

range of biological activities by interacting with their receptors.[1][2] The structural similarity of

conopressins to endogenous mammalian hormones makes them valuable tools for studying

receptor function and promising scaffolds for drug design. Understanding the relationship

between the structure of Conopressin G analogs and their biological activity is crucial for the

development of selective and potent receptor agonists or antagonists.

Comparative Analysis of Conopressin G Analogs
The biological activity of Conopressin G analogs is highly dependent on specific amino acid

residues and structural modifications. Key determinants of activity include the nature of the
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amino acid at position 8, C-terminal amidation, and modifications within the exocyclic tripeptide.

Data on Biological Activity
The following table summarizes the potency (EC50 values) of Conopressin G and several of

its analogs at human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, as well as their

zebrafish counterparts.
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Peptide
Sequence

Analog Receptor EC50 (nM) Reference

CFIRNCPKG-

NH₂
Conopressin G hV1aR 123 [3]

hV1bR 52 [3]

hV2R 300 [3]

hOTR >10000 [3]

zfV1a1R 10 [3]

zfV1a2R 1700 [3]

zfV2R 300 [3]

zfOTRa >10000 [3]

CIIRNCPRG-

NH₂
Conopressin S - - [4]

CYIQNCLRV-

NH₂
Conopressin T hV1aR

Antagonist (IC50

~500 nM)
[5]

CFPGNCPDS-

NH₂

Con-M1

(amidated)
hV1aR

>10000 (partial

agonist)
[3]

hV1bR
6800 (partial

agonist)
[3]

hV2R >10000 [3]

hOTR >10000 [3]

CFPGNCPDS-

OH
Con-M1 (acid) hV1aR >10000 [3]

hV1bR >10000 [3]

hV2R >10000 [3]

hOTR >10000 [3]
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CFLGNCPDS-

NH₂

Con-M2

(amidated)
hV1aR >10000 [3]

hV1bR >10000 [3]

hV2R 3600 [3]

hOTR >10000 [3]

CFLGNCPDS-

OH
Con-M2 (acid) hV1aR >10000 [3]

hV1bR >10000 [3]

hV2R 1700 [3]

hOTR >10000 [3]

Note: "-" indicates that specific quantitative data was not available in the cited sources.

Signaling Pathways
Conopressin G and its analogs exert their effects by activating G protein-coupled receptors

(GPCRs), specifically the vasopressin and oxytocin receptors. The V1a and V1b receptors are

coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn

catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in

intracellular calcium levels and the activation of protein kinase C (PKC). The V2 receptor, on

the other hand, is coupled to Gs proteins, which activate adenylyl cyclase (AC), leading to an

increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
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Vasopressin Receptor Signaling Pathways
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Vasopressin Receptor Signaling Pathways
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Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

Conopressin G analogs.

Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of unlabeled Conopressin G analogs

by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

Cell membranes expressing the human vasopressin/oxytocin receptor subtype of interest.

Radioligand (e.g., [³H]-Arginine Vasopressin).

Unlabeled Conopressin G analogs (test compounds).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).

96-well microplates.

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

Scintillation fluid and a scintillation counter.

Procedure:

Reaction Setup: In a 96-well plate, add in the following order:

50 µL of assay buffer with or without a high concentration of unlabeled vasopressin (for

total and non-specific binding, respectively).

50 µL of diluted unlabeled Conopressin G analog at various concentrations.

50 µL of radioligand at a concentration close to its Kd.
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100 µL of cell membrane suspension.

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach

equilibrium.

Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a

cell harvester to separate bound from free radioligand.

Washing: Wash the filters three times with ice-cold wash buffer.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value from the competition curve and calculate the Ki value

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand Binding Assay Workflow
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Functional Assays
1. Calcium Mobilization Assay (for V1a/V1b/OT Receptors)

This assay measures the increase in intracellular calcium concentration following receptor

activation.

Materials:

CHO or HEK293 cells stably expressing the receptor of interest.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Conopressin G analogs.

A fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to

confluence.

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's

instructions (typically for 1 hour at 37°C).

Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

Compound Addition: Add the Conopressin G analog at various concentrations.

Measurement: Immediately measure the change in fluorescence over time.

Data Analysis: Determine the EC50 value from the dose-response curve.

2. cAMP Accumulation Assay (for V2 Receptors)

This assay measures the production of cyclic AMP following V2 receptor activation.
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Materials:

CHO or HEK293 cells stably expressing the V2 receptor.

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Conopressin G analogs.

Procedure:

Cell Plating: Plate the cells in a suitable microplate and grow to the desired density.

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period.

Compound Addition: Add the Conopressin G analog at various concentrations and incubate

for a specified time (e.g., 30 minutes at 37°C).

Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen

assay kit according to the manufacturer's protocol.

Data Analysis: Determine the EC50 value from the dose-response curve.

Structure-Activity Relationship (SAR)
The accumulated data reveals several key SAR trends for Conopressin G analogs.
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Structure-Activity Relationship of Conopressin G Analogs

Structural Modification
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SAR of Conopressin G Analogs

Position 8: A basic residue (Lysine or Arginine) at position 8 is crucial for potent activity at the

V2 receptor.[3] Analogs with a charge inversion at this position, such as Con-M1 and Con-

M2 which have an Aspartate, show significantly reduced or no activity at human vasopressin

receptors.[3]

C-terminal Amidation: C-terminal amidation generally enhances the potency of Conopressin
G analogs. For instance, the amidated form of Con-M1 shows partial agonism at hV1aR and

hV1bR, while the acid form is inactive.[3]

Exocyclic Tripeptide (Positions 7-9): Modifications in this region can dramatically alter

receptor selectivity and even switch the activity from agonism to antagonism. Conopressin T,

with Leu at position 7 and Val at position 9 (instead of the conserved Pro and Gly), is a

selective V1a receptor antagonist.[5] The substitution at position 9, in particular, has been

identified as a potential agonist/antagonist switch.[5]
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Position 4: Conopressins possess a conserved basic residue (Arginine) at position 4 within

the disulfide ring, a feature not typically found in mammalian vasopressin and oxytocin,

which may contribute to their unique pharmacological profiles.[2]

Truncation: Truncation of the C-terminal tail can significantly impact activity, suggesting the

importance of this region for receptor interaction.[2]

Conclusion
The structure-activity relationship of Conopressin G analogs is a complex interplay of

individual amino acid contributions and overall peptide conformation. The data presented in this

guide highlights the critical role of specific residues, particularly at position 8 and within the

exocyclic tail, in determining the potency, selectivity, and functional activity of these peptides at

vasopressin and oxytocin receptors. This information provides a valuable foundation for the

rational design of novel Conopressin G-based ligands with tailored pharmacological profiles

for therapeutic applications. Further research, including the determination of high-resolution

structures of these analogs in complex with their receptors, will undoubtedly provide deeper

insights and accelerate the development of new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b046012#structure-activity-relationship-of-
conopressin-g-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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